Methyl 2-(4-(aminomethyl)-2-fluorophenyl)acetate

Description

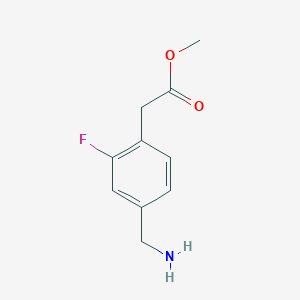

Methyl 2-(4-(aminomethyl)-2-fluorophenyl)acetate is an organic compound featuring a fluorinated phenyl ring substituted with an aminomethyl group (–CH₂NH₂) at the para position and an acetoxy methyl ester (–COOCH₃) at the ortho position. Its molecular formula is C₁₀H₁₁FNO₂ (exact mass: 196.08 g/mol). The compound is structurally characterized by a phenylacetate backbone with fluorine and aminomethyl groups contributing to its electronic and steric properties .

Properties

Molecular Formula |

C10H12FNO2 |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

methyl 2-[4-(aminomethyl)-2-fluorophenyl]acetate |

InChI |

InChI=1S/C10H12FNO2/c1-14-10(13)5-8-3-2-7(6-12)4-9(8)11/h2-4H,5-6,12H2,1H3 |

InChI Key |

ONIKGNZQOVHOQA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)CN)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(aminomethyl)-2-fluorophenyl)acetate typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable aromatic precursor, followed by the introduction of the aminomethyl group through nucleophilic substitution. The final step involves esterification to form the methyl ester. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of industrial-grade reagents and optimized reaction conditions ensures the cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(aminomethyl)-2-fluorophenyl)acetate can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Formation of imines or amides.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl 2-(4-(aminomethyl)-2-fluorophenyl)acetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(aminomethyl)-2-fluorophenyl)acetate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s binding affinity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of Methyl 2-(4-(aminomethyl)-2-fluorophenyl)acetate, highlighting differences in substituents, molecular properties, and applications:

Key Structural and Functional Comparisons :

Fluorine at the ortho position increases electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., Methyl 2-(4-(aminomethyl)phenyl)acetate) .

Pharmacological Relevance :

- Methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate (4F-MPH) : A structurally distinct analog with a piperidine ring, exhibiting stimulant properties via dopamine reuptake inhibition .

- Methyl 2-(4-chlorophenyl)-2-fluoroacetate : Dual halogenation (Cl and F) may confer resistance to enzymatic degradation, making it a stable intermediate in synthetic pathways .

Synthetic Utility: Compounds like methyl 2-((4-fluoro-2-nitrobenzyl)amino)acetate (CAS 1174568-42-3) demonstrate the role of nitro groups in directing regioselective reactions, a strategy applicable to modifying the target compound .

Biological Activity

Methyl 2-(4-(aminomethyl)-2-fluorophenyl)acetate, a compound with notable pharmacological potential, has been the subject of various studies investigating its biological activity. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C9H10FNO2. The presence of the fluorine atom in the para position of the phenyl ring significantly influences its reactivity and biological activity. The compound is characterized by its ability to interact with various biomolecules, particularly enzymes.

Enzyme Interaction

This compound exhibits a strong affinity for several enzymes, including:

- Esterases : These enzymes catalyze the hydrolysis of ester bonds. The compound can act as a substrate or inhibitor, depending on the context.

- Proteases : It influences peptide bond hydrolysis, potentially modulating protein degradation pathways.

The interaction with these enzymes often leads to the formation of enzyme-substrate complexes, which can either inhibit or activate enzyme activity.

Cellular Effects

The compound also affects cellular functions by modulating signaling pathways and gene expression. Notably:

- MAPK/ERK Pathway : This pathway is crucial for cell proliferation and differentiation. This compound has been shown to alter its activity.

- Gene Expression : By binding to transcription factors, this compound can influence the expression of specific genes involved in various biological processes.

The mechanism through which this compound exerts its biological effects involves:

- Binding Interactions : The compound binds to active sites on enzymes and transcription factors.

- Enzyme Modulation : Depending on the binding context, it can inhibit or activate enzymatic reactions.

- Gene Regulation : Changes in transcription factor activity lead to altered gene expression profiles .

Research Findings and Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Inhibition Studies : Research indicates that this compound can effectively inhibit certain targets related to cancer pathways, suggesting its utility in cancer therapy .

- Toxicity Assessments : In vitro toxicity studies have shown that while effective at lower concentrations, higher doses may lead to cytotoxic effects in certain cell types .

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.